molecular formula C17H29IO3 B13497078 Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13497078
M. Wt: 408.3 g/mol
InChI Key: LUGZKVQNPUHPFZ-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclo[2.1.1]Hexane Derivatives in Medicinal Chemistry

Bicyclo[2.1.1]hexane derivatives have emerged as critical scaffolds in drug design due to their ability to rigidify flexible cyclopentane-based structures. Cyclopentanes, while common in pharmaceuticals (ranked 18th among drug rings), suffer from conformational flexibility, which can reduce target affinity and metabolic stability. The introduction of bicyclo[2.1.1]hexanes addresses these limitations by locking substituents into defined spatial arrangements. Early syntheses relied on crossed [2 + 2] cycloadditions, but these were limited to bridgehead-substituted products. Advances in photochemical methods, such as visible light-driven intramolecular [2 + 2] cycloadditions, enabled scalable production of 2,5-disubstituted variants, paving the way for derivatives like ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.

Table 1: Key milestones in bicyclo[2.1.1]hexane derivative development

Year Advancement Significance
2020 Crossed [2 + 2] cycloadditions Enabled synthesis of bridgehead-substituted derivatives
2022 Visible light-driven cycloadditions Scalable access to 2,5-disubstituted scaffolds
2023 C–H functionalization strategies Diversified substitution patterns

Structural Significance of Iodomethyl and Octyl Substituents in Saturated Bioisosteres

The iodomethyl and octyl groups in this compound serve distinct roles:

  • Iodomethyl : Introduces a polarizable halogen atom, enhancing reactivity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Its steric bulk also influences the bicyclic core’s conformational dynamics.
  • Octyl : A long alkyl chain that improves lipid solubility, aligning with bioisosteric strategies to replace ortho-substituted benzenes. Saturated bioisosteres like this reduce metabolic oxidation risks while maintaining similar spatial occupancy.

Structural comparison of bioisosteres

Feature ortho-Substituted Benzene Bicyclo[2.1.1]hexane Derivative
Conformational flexibility High Low (rigidified)
Metabolic stability Low (prone to oxidation) High
Synthetic versatility Moderate High (diverse functionalization)

Role of Ethyl Ester Functionality in Modulating Pharmacokinetic Profiles

The ethyl ester group serves as a prodrug motif, improving oral bioavailability by increasing lipophilicity. Carboxylesterases in the liver and intestine hydrolyze the ester to its active carboxylic acid form. This strategy is widely used in antivirals (e.g., oseltamivir) and statins to enhance absorption.

Pharmacokinetic advantages of ethyl esters

Table 2: Impact of esterification on drug properties

Parameter Carboxylic Acid Ethyl Ester Derivative
LogP 1.2 3.1
Oral bioavailability <10% 50–80%

Properties

Molecular Formula

C17H29IO3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C17H29IO3/c1-3-5-6-7-8-9-10-14-17(15(19)20-4-2)11-16(12-17,13-18)21-14/h14H,3-13H2,1-2H3

InChI Key

LUGZKVQNPUHPFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C2(CC(C2)(O1)CI)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core structure. This reaction can be initiated using photochemical methods, such as the use of a mercury lamp . The iodomethyl group is introduced through halogenation reactions, often using reagents like iodine and a suitable halogen carrier.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodomethyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ethyl ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical reactions, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally related bicyclo[2.1.1]hexane derivatives, emphasizing substituent differences and their implications:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Iodomethyl / Octyl C₁₅H₂₃IO₄* ~410.25 High lipophilicity; potential for radiopharmaceuticals
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Azidomethyl / Dimethyl C₁₁H₁₇N₃O₃ 239.27 Click chemistry applications; unstable under heat/light
Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Aminomethyl / Phenyl C₁₅H₁₉NO₃ 261.32 Amine reactivity (e.g., peptide coupling); aromatic π-π interactions
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Methyl / 3,4-Dichlorophenyl C₁₅H₁₅Cl₂O₃ 314.19 Enhanced rigidity; halogen interactions in drug design
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate Iodomethyl / Trifluoromethoxyphenyl C₁₆H₁₆F₃IO₄ 456.20 Electron-withdrawing substituent; improved metabolic stability
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Aminomethyl / H (unsubstituted) C₈H₁₄ClNO₃ 207.66 Water-soluble derivative; prodrug potential

*Estimated based on substituent contributions.

Key Differences and Implications

a) Reactivity and Stability
  • Iodomethyl vs. Azidomethyl/Aminomethyl: The iodine atom in the target compound is a superior leaving group compared to azide or amine, enabling efficient nucleophilic substitution (e.g., Suzuki coupling) . However, iodinated derivatives are less stable under reducing conditions than azides or amines .
  • Octyl Chain vs. Aromatic Groups : The octyl group increases lipophilicity (logP ~5.2*), favoring membrane penetration but reducing aqueous solubility. In contrast, phenyl or dichlorophenyl substituents enhance rigidity and enable π-π stacking in protein-binding pockets .
c) Pharmacological Potential
  • The trifluoromethoxyphenyl analogue () exhibits enhanced metabolic stability due to the electron-withdrawing CF₃O group, making it suitable for in vivo studies .
  • Aminomethyl derivatives () are precursors for prodrugs, leveraging amine reactivity for targeted delivery .

Biological Activity

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound has a molecular formula of C15H25IO3C_{15}H_{25}IO_3 and a molecular weight of approximately 338.18 g/mol. Its structure features an ethyl ester functional group, an iodomethyl substituent, and a bicyclo[2.1.1]hexane core, contributing to its distinctive chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : Initial steps often include constructing the bicyclic framework.
  • Introduction of Functional Groups : The iodomethyl and octyl groups are introduced via nucleophilic substitution reactions.

Common reagents include iodine, ethyl alcohol, and various catalysts under controlled temperatures to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The compound exhibits binding affinity to various biological receptors and enzymes, which can modulate their activity.
  • Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, enhancing its reactivity with biological targets.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens.
  • Insecticidal Properties : Similar compounds have been validated for their insecticidal activities, suggesting potential applications in agrochemicals.

Comparative Analysis with Related Compounds

A comparison with other bicyclic compounds reveals unique features that may enhance biological interactions:

Compound NameMolecular FormulaUnique Features
Ethyl 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateC13H22O3C_{13}H_{22}O_3Lacks iodomethyl group; simpler structure
Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC16H27IO3C_{16}H_{27}IO_3Larger cycloalkyl substituent; different steric effects
Ethyl 3-(propan-2-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateC15H26O3C_{15}H_{26}O_3Contains isopropyl group; different reactivity

Applications in Medicinal Chemistry

This compound has been investigated for its potential use in drug development due to its unique structural characteristics:

  • Drug Development : It serves as a building block for synthesizing more complex molecules that may have therapeutic benefits.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Light intensity (photoreactions)300–400 nmEnsures efficient cyclization
Reaction time (iodination)12–24 hrsBalances substitution vs. side reactions
Catalyst loading (coupling)5–10 mol% PdMinimizes cost and byproducts

Basic: How is the structural integrity of this compound validated?

Q. Methodological Approach :

  • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to confirm bond lengths/angles, particularly the strained bicyclic framework .
  • NMR Analysis : 1^1H and 13^13C NMR to verify substituent positions (e.g., iodomethyl δ ~3.5–4.0 ppm; octyl chain δ ~0.8–1.5 ppm) .
  • HRMS : Confirm molecular weight (C16_{16}H25_{25}IO3_3; expected [M+H]+^+ = 409.08) .

Common Pitfalls : Crystallization challenges due to hydrophobic octyl chains; use mixed solvents (hexane:EtOAc) for slow evaporation .

Advanced: How can conflicting reactivity data (e.g., substitution vs. elimination) be resolved during iodomethyl group modification?

Contradiction : Iodomethyl groups may undergo elimination (forming alkenes) under basic conditions instead of substitution.
Resolution Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) reduce elimination .
  • Temperature Control : Lower temps (0–25°C) suppress elimination pathways.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .

Case Study : In a 2024 synthesis, substituting DMF with THF at 0°C increased substitution yield from 45% to 78% .

Advanced: What computational methods predict the compound’s bioactivity or material properties?

Q. Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to assess strain energy (~25 kcal/mol for bicyclic core) and reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) using GROMACS, focusing on iodomethyl’s hydrophobic/electrostatic contributions .
  • ADMET Prediction : Tools like SwissADME predict logP ~4.2 (high lipophilicity) and moderate blood-brain barrier permeability, suggesting CNS applications .

Validation : Compare computational CCS (Collision Cross Section) values with experimental IM-MS data to confirm conformational stability .

Basic: What safety protocols are essential when handling this compound?

Key Hazards : Acute toxicity (oral LD50_{50} ~200 mg/kg in rodents), skin irritation, and iodine volatility .
Mitigation :

  • PPE : Nitrile gloves, lab coat, and fume hood for iodomethyl handling.
  • Storage : Inert atmosphere (argon), amber glass vials at –20°C to prevent light/thermal degradation .
  • Waste Disposal : Neutralize with 10% Na2_2S2_2O3_3 to reduce iodide toxicity before disposal .

Advanced: How can structure-activity relationships (SAR) guide its application in drug discovery?

Q. SAR Insights :

  • Iodomethyl Group : Enhances halogen bonding with target proteins (e.g., kinase ATP pockets) but increases metabolic instability.
  • Octyl Chain : Modulates logP for membrane permeability; truncation to hexyl improves solubility while retaining activity .
  • Bicyclic Core : Strain energy (~20 kcal/mol) may mimic bioactive conformations in natural products (e.g., cubane analogs) .

Case Study : Replacing iodomethyl with azidomethyl (click chemistry handle) retained target affinity (IC50_{50} ~50 nM) but improved in vivo stability .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives?

Challenges : The bicyclic core may have multiple stereocenters (e.g., 1R,4S configurations).
Solutions :

  • Chiral Catalysts : Use Ru-phox complexes in asymmetric hydrogenation (e.g., 95% ee achieved in 2023 study) .
  • Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for resolution .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

Basic: What analytical techniques quantify purity and degradation products?

Q. Protocol :

  • HPLC-PDA : C18 column, gradient elution (ACN:H2_2O), detects iodomethyl oxidation products (RT ~8.2 min) .
  • TLC : Silica gel 60 F254_{254}, hexane:EtOAc (7:3); visualize with UV (254 nm) or iodine vapor .
  • Karl Fischer Titration : Monitors moisture content (<0.1% for hygroscopic ester groups) .

Advanced: How does this compound compare to bioisosteres in medicinal chemistry?

Q. Bioisostere Analysis :

FeatureThis CompoundCubane Bioisostere
Strain Energy~25 kcal/mol~40 kcal/mol
logP4.23.8
Metabolic StabilityModerate (t1/2_{1/2} ~2h)High (t1/2_{1/2} ~6h)
Synthetic AccessibilityModerate (5 steps)Low (8+ steps)

Application : The lower strain energy allows easier functionalization than cubanes, making it suitable for fragment-based drug design .

Advanced: What role do computational models play in reaction optimization?

Q. Case Study :

  • Quantum Mechanics (QM) : Predicts transition states for photocycloaddition, identifying optimal dihedral angles (~30°) for bicyclic formation .
  • Machine Learning (ML) : Bayesian optimization models screen solvent/catalyst combinations, reducing trial runs by 60% in a 2024 study .
  • Kinetic Modeling : Fits time-course data to Arrhenius equations, revealing rate-limiting steps (e.g., iodination at 70°C) .

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